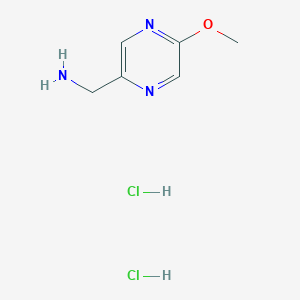![molecular formula C22H21FN4O2S B2928141 2-(4-Fluorobenzenesulfonyl)-2-[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetonitrile CAS No. 848919-05-1](/img/structure/B2928141.png)
2-(4-Fluorobenzenesulfonyl)-2-[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Fluorobenzenesulfonyl)-2-[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetonitrile is a useful research compound. Its molecular formula is C22H21FN4O2S and its molecular weight is 424.49. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Fluorobenzenesulfonyl)-2-[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Fluorobenzenesulfonyl)-2-[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
1. Fluorescence and Detection Applications
A significant application of compounds related to 2-(4-Fluorobenzenesulfonyl)-2-[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetonitrile is in fluorescence and detection. For example, a quinoline-based C3-symmetric fluorescent probe has been developed for dual sensing of zinc(ii) and pyrophosphate in an aqueous medium. This sensor can selectively detect Zn2+ without the interference of Cd2+ through significant enhancement in emission intensity, demonstrating its potential in sensitive and selective chemical detection (Sinha, Chowdhury, Adarsh, & Ghosh, 2018).
2. Synthesis and Chemical Reactions
Compounds like 2-(4-Fluorobenzenesulfonyl)-2-[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetonitrile are often used in the synthesis of complex chemical structures. For instance, reactions involving similar compounds have led to the formation of fluorine-containing quinoline-2,3-dicarboxylates, showcasing the diverse synthetic applications of these compounds in organic chemistry (Kotovskaya, Zhumabaeva, Charushin, & Chupakhin, 2009).
3. Antimicrobial and Antitubercular Activity
Certain derivatives of quinoxaline, a structural component of the compound , have been synthesized and evaluated for their antimicrobial properties. Notably, some derivatives showed potent antitubercular activity against Mycobacterium tuberculosis, indicating the potential of such compounds in the development of new antimicrobial agents (Kantevari, Yempala, Surineni, Sridhar, Yogeeswari, & Sriram, 2011).
4. Development of Pharmaceutical Agents
A tetracyclic quinoxaline derivative, structurally related to the compound of interest, has shown potential as a multifunctional drug candidate for the treatment of neuropsychiatric and neurological disorders. This highlights the relevance of such compounds in the field of medicinal chemistry and pharmaceutical development (Li, Zhang, Robichaud, Lee, Tomesch, Yao, Beard, Snyder, Zhu, Peng, Hendrick, Vanover, Davis, Mates, & Wennogle, 2014).
5. Analytical Chemistry
The compound and its derivatives are used in analytical chemistry, particularly in high-performance liquid chromatography (HPLC) for the determination of various substances. Their ability to form fluorescent quinoxalines makes them valuable in sensitive detection methods in HPLC (Yamaguchi, Yoshitake, Ishida, & Nakamura, 1989).
特性
IUPAC Name |
2-(4-fluorophenyl)sulfonyl-2-[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O2S/c1-15-5-4-12-27(14-15)22-21(25-18-6-2-3-7-19(18)26-22)20(13-24)30(28,29)17-10-8-16(23)9-11-17/h2-3,6-11,15,20H,4-5,12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDQNTWSPJZSOSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC3=CC=CC=C3N=C2C(C#N)S(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-Fluorophenyl)sulfonyl)-2-(3-(3-methylpiperidin-1-yl)quinoxalin-2-yl)acetonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

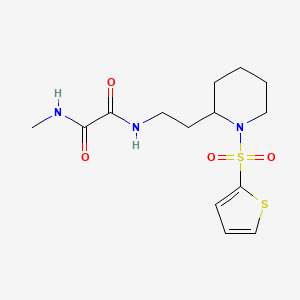
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2928061.png)
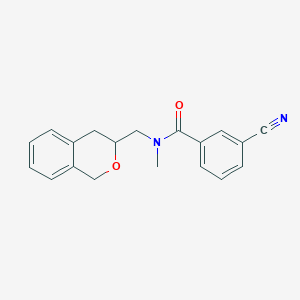
![Methyl[2-(3-methylphenoxy)ethyl]amine](/img/structure/B2928068.png)
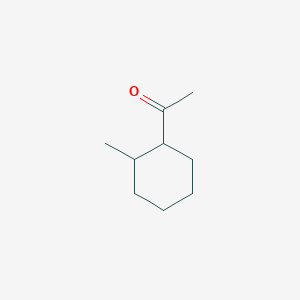
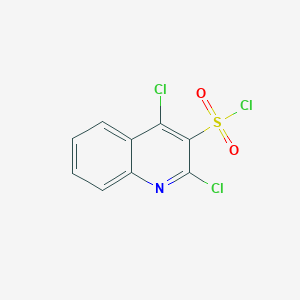
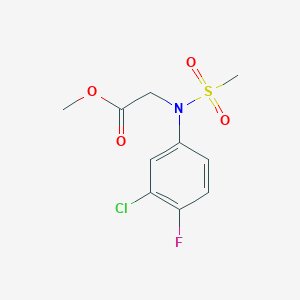
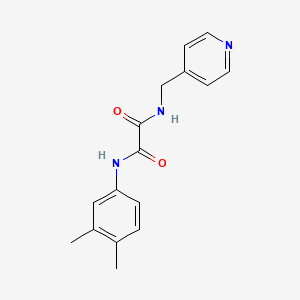
![1-({4-[5-(Piperidin-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]phenyl}sulfonyl)azepane](/img/structure/B2928074.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2928075.png)
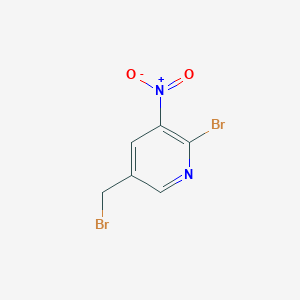
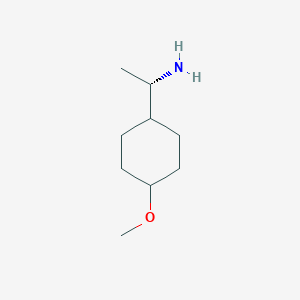
![3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3,4-dimethoxybenzoate](/img/structure/B2928079.png)
